molecular formula C22H21NO4S2 B2552432 Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate CAS No. 922922-57-4

Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2552432
CAS No.: 922922-57-4
M. Wt: 427.53
InChI Key: DWPPGCZUOZFHMX-UHFFFAOYSA-N
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Description

Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the phenyl and methoxyphenylthio groups: These groups can be introduced through substitution reactions using appropriate phenyl and methoxyphenylthio reagents.

    Acetamido group addition: The acetamido group can be added via an acylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Biological Research: It is used in studies investigating the interaction of thiophene derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-((4-chlorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate
  • Ethyl 3-(2-((4-methylphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate
  • Ethyl 3-(2-((4-nitrophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate

Uniqueness

Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 3-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S2/c1-3-27-22(25)21-18(13-19(29-21)15-7-5-4-6-8-15)23-20(24)14-28-17-11-9-16(26-2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPPGCZUOZFHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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